Product packaging for Ethyl 2-amino-3-(1H-indol-3-yl)propanoate(Cat. No.:CAS No. 6519-66-0)

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate

Cat. No.: B3356156
CAS No.: 6519-66-0
M. Wt: 232.28 g/mol
InChI Key: DABYEOZXRSTEGL-NSHDSACASA-N
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Description

Ethyl 2-amino-3-(1H-indol-3-yl)propanoate is an ester derivative of the fundamental amino acid tryptophan, serving as a critical synthetic intermediate and building block in organic and medicinal chemistry research . Its structure incorporates the indole moiety, a privileged scaffold in drug discovery known for its diverse biological activities and role in receptor-ligand interactions . Researchers primarily utilize this compound as a key chiral precursor in the synthesis of complex molecules. It is a versatile starting material for generating novel analogs, such as Brassinin-like antifungal agents . The synthetic utility of this compound is demonstrated in its use in tandem dithiocarbamate formation and Michael addition reactions to create alkyl (2S)-3-(1H-indol-3-yl)-2-{[(alkylsulfanyl)carbonothioyl]amino}propanoate type compounds, which have shown promising antifungal activity against pathogens like Fusarium oxysporum . Beyond antifungal applications, its structural framework is highly relevant in neuroscience and pharmacology. The indole-3-yl ethylamine side chain is a key pharmacophore found in neuromodulators like tryptamine and therapeutics such as sumatriptan, indicating its potential in the design of compounds targeting neurological conditions and serotonin pathways . The compound is for research use only and is not intended for diagnostic or therapeutic applications. All information provided is for research reference.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O2 B3356156 Ethyl 2-amino-3-(1H-indol-3-yl)propanoate CAS No. 6519-66-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-2-17-13(16)11(14)7-9-8-15-12-6-4-3-5-10(9)12/h3-6,8,11,15H,2,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYEOZXRSTEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7479-05-2
Record name L-Tryptophan, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl L-tryptophanate
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Synthetic Methodologies for Ethyl 2 Amino 3 1h Indol 3 Yl Propanoate and Its Structural Analogs

Classical Esterification Techniques for Tryptophan Derivatives

The direct esterification of amino acids, including tryptophan, presents challenges due to the presence of both a carboxylic acid and an amino group, which can lead to self-polymerization under standard reaction conditions. Classical methods, therefore, often involve acid-catalyzed reactions in the corresponding alcohol, a process known as the Fischer-Speier esterification. organic-chemistry.org

The Fischer esterification is an equilibrium-driven process where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.orgkhanacademy.org Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org To drive the equilibrium towards the product, water is typically removed from the reaction mixture. organic-chemistry.org

However, the direct application of strongly acidic conditions to tryptophan can be problematic, as the indole (B1671886) ring is sensitive to degradation in strong acid. sci-hub.se A common and convenient laboratory method for preparing amino acid esters involves the reaction of the amino acid with thionyl chloride (SOCl₂) in the corresponding alcohol. This method proceeds via the formation of an intermediate acid chloride, which is highly reactive towards the alcohol. The reaction also generates sulfur dioxide and hydrogen chloride as byproducts.

In a typical procedure, L-tryptophan is suspended in ethanol (B145695) and cooled, after which thionyl chloride is added dropwise. The reaction mixture is then refluxed to ensure complete conversion, yielding L-tryptophan ethyl ester hydrochloride. sigmaaldrich.com The hydrochloride salt form improves the stability and solubility of the compound. chemimpex.com Research has shown this method to be effective for the esterification of tryptophan and other amino acids. acs.org

Advanced Chemical Synthesis Approaches

Modern synthetic chemistry offers more sophisticated methods for producing tryptophan esters, particularly for creating enantiomerically pure compounds and complex derivatives.

The synthesis of enantiomerically pure α-amino acids and their derivatives is of paramount importance, especially for pharmaceutical applications. One notable strategy for asymmetric synthesis utilizes the Schöllkopf chiral auxiliary, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine. nih.gov This method allows for the stereoselective synthesis of unnatural S-amino acids. nih.gov The process involves the regioselective lithiation of the chiral auxiliary, which then reacts with an appropriate electrophile, such as a substituted indole derivative, to form an adduct with high diastereoselectivity. nih.govacs.org Subsequent mild acid hydrolysis yields the desired α-substituted amino acid ester. nih.gov

Another powerful approach to obtaining enantiopure compounds is through kinetic resolution. In this process, a racemic mixture of the compound is subjected to a reaction that preferentially converts one enantiomer, allowing for the separation of the unreacted enantiomer. Chemoenzymatic methods are particularly effective for this purpose. For instance, the enzymatic N-acylation of racemic β-tryptophan ethyl ester using Candida antarctica lipase (B570770) A (CAL-A) has been shown to be highly (R)-enantioselective. researchgate.net This reaction results in the (R)-configured butanamide product and leaves the unreacted (S)-configured starting material at approximately 50% conversion, both with high enantiomeric excess. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. wikipedia.orgnih.gov Tryptophan esters are valuable components in several MCRs, such as the Ugi and Passerini reactions.

The Ugi reaction is a four-component reaction (Ugi-4CR) involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov It is a cornerstone of combinatorial chemistry for generating peptide-like scaffolds, often referred to as peptoids. nih.govthieme-connect.de The reaction mechanism is thought to proceed through two competitive pathways, both converging to form an α-acylamino amide product. nih.gov α-Amino acids, such as tryptophan, can serve as the bifunctional starting material, providing both the amine and carboxylic acid components. mdpi.com The use of L-tryptophan in an Ugi-Joullié reaction, followed by a tandem Pictet-Spengler cyclization, can lead to strained polycyclic structures. mdpi.com

The Passerini reaction is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org First described in 1921, this reaction is typically fast and high-yielding when conducted in aprotic solvents at high concentrations. wikipedia.orgorganic-chemistry.org The mechanism is believed to involve a trimolecular, cyclic transition state. organic-chemistry.org While direct incorporation of tryptophan ethyl ester into a classical Passerini reaction is less common, the functional groups present in the tryptophan scaffold can be utilized in Passerini-type transformations to synthesize complex, biologically relevant molecules. mdpi.com

The synthesis of peptides or substituted tryptophan derivatives requires the use of protecting groups to temporarily block reactive sites and prevent unwanted side reactions. peptide.comcreative-peptides.com For tryptophan, this involves protecting the α-amino group and, often, the indole nitrogen (N-in). peptide.com

The indole ring of tryptophan is susceptible to oxidation and modification by cationic species, particularly during the acidic conditions used for cleavage of other protecting groups. peptide.com Therefore, protecting the indole nitrogen can significantly reduce the formation of side products. peptide.com

Common protecting groups for the α-amino function include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.com Boc is acid-labile and is removed with acids like trifluoroacetic acid (TFA), while Fmoc is base-labile, typically removed by piperidine (B6355638). creative-peptides.com For the indole nitrogen, the formyl (CHO) group has been used in Boc-based chemistry, while the Boc group itself is often employed in Fmoc-based strategies. peptide.comnih.govacs.org The use of N-in-Boc-protected tryptophan has been shown to be effective in solid-phase peptide synthesis. google.com

A variety of other protecting groups have been developed to offer different deprotection conditions and to enhance properties like solubility during purification. researchgate.net

Table 1: Protecting Groups Used in Tryptophan Synthesis

Functional Group Protecting Group Abbreviation Deprotection Conditions Citations
α-Amino Benzyloxycarbonyl Z H₂/Pd, HBr/AcOH, Na/liquid NH₃ creative-peptides.com
α-Amino tert-Butoxycarbonyl Boc Anhydrous Trifluoroacetic Acid (TFA) creative-peptides.com
α-Amino 9-Fluorenylmethyloxycarbonyl Fmoc Dilute piperidine solution creative-peptides.com
Indole Nitrogen (N-in) Formyl CHO Removed during HF cleavage peptide.comnih.gov
Indole Nitrogen (N-in) tert-Butoxycarbonyl Boc Trifluoroacetic Acid (TFA) peptide.comgoogle.com
Indole Nitrogen (N-in) 4-(N-methylamino)butanoyl Nmbu Intramolecular cyclization at pH 9.5 researchgate.net

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, often proceeding under mild conditions with high enantioselectivity.

Enzymes, particularly lipases, are widely used for the synthesis and resolution of amino acid esters. Lipases can catalyze esterification reactions in non-aqueous media and hydrolysis reactions in aqueous environments. researchgate.net

Candida antarctica lipase B (CAL-B) has been successfully used for the kinetic resolution of racemic amino esters. researchgate.net Similarly, Candida antarctica lipase A (CAL-A) has demonstrated high enantioselectivity in the N-acylation of racemic β-tryptophan ethyl ester, making it a valuable tool for preparing enantiopure β-amino esters. researchgate.netresearchgate.net Lipase TL IM from Thermomyces lanuginosus has been employed in the continuous-flow synthesis of β-amino acid esters via Michael addition, showcasing the efficiency of enzymatic processes. mdpi.com

Enzymatic hydrolysis provides another route for chiral resolution. For example, the D,L-methyl ester of α-methyl-tryptophan can be resolved using α-chymotrypsin. researchgate.net This enzyme selectively hydrolyzes the L-ester to the corresponding L-amino acid, leaving the unreacted D-ester. researchgate.net This high enantioselectivity is a hallmark of enzymatic resolutions. The rate of spontaneous, non-enzymatic hydrolysis of tryptophan ethyl ester has also been studied and is shown to be pH-dependent. nih.gov

Furthermore, enzymes like tryptophanase are used in the industrial biosynthesis of L-tryptophan itself from precursors like indole, ammonia, and pyruvate. nih.govmbl.or.kr Genetically engineered strains of E. coli overexpressing tryptophanase from Enterobacter aerogenes have been developed to improve the efficiency of L-tryptophan synthesis. nih.gov This biosynthetically produced tryptophan can then serve as the starting material for subsequent chemical or enzymatic esterification.

Table 2: Enzymes in the Synthesis and Resolution of Tryptophan Derivatives

Enzyme Source Organism Reaction Type Substrate Product Citations
Lipase A (CAL-A) Candida antarctica Kinetic Resolution (N-acylation) rac-β-Tryptophan ethyl ester (R)-N-acyl-β-Tryptophan ethyl ester & (S)-β-Tryptophan ethyl ester researchgate.netresearchgate.net
Lipase B (CAL-B) Candida antarctica Kinetic Resolution Racemic amino esters Enantiopure amino esters researchgate.net
Lipase TL IM Thermomyces lanuginosus Michael Addition Aromatic amines and acrylates β-Amino acid esters mdpi.com
α-Chymotrypsin - Enantioselective Hydrolysis D,L-α-Methyl-tryptophan methyl ester α-Methyl-L-tryptophan & D-α-Methyl-tryptophan methyl ester researchgate.net
Tryptophanase Enterobacter aerogenes / E. coli Synthesis Indole, pyruvate, ammonia L-Tryptophan nih.govmbl.or.kr

Chemoenzymatic Approaches for Selective Transformations

Chemoenzymatic synthesis has emerged as a powerful strategy for the selective preparation of chiral molecules, including amino acid derivatives like Ethyl 2-amino-3-(1H-indol-3-yl)propanoate and its structural analogs. This approach synergistically combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis, enabling the production of enantiomerically pure compounds that are valuable as building blocks in medicinal chemistry and other fields. A prominent chemoenzymatic method for obtaining such compounds is through the kinetic resolution of a racemic mixture, where an enzyme selectively catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer and the transformed product.

A noteworthy example of this approach is the kinetic resolution of racemic β-tryptophan ethyl ester, a close structural analog of this compound. researchgate.netresearchgate.net In this process, a lipase, a class of enzymes known for their stereoselectivity, is employed to selectively acylate one of the enantiomers in a racemic mixture of the β-amino ester.

Detailed research has demonstrated the high efficiency of Candida antarctica lipase A (CAL-A) in the kinetic resolution of racemic β-tryptophan ethyl ester. The enzyme exhibits a high degree of (R)-enantioselectivity in the N-acylation reaction. researchgate.netresearchgate.net This selective transformation allows for the separation of the unreacted (S)-β-tryptophan ethyl ester and the N-acylated (R)-enantiomer. The reaction typically proceeds to approximately 50% conversion, at which point both the remaining substrate and the product can be isolated with very high enantiomeric excess. researchgate.netresearchgate.net

The choice of acyl donor and solvent system is critical for the success of the enzymatic resolution. For the CAL-A catalyzed acylation of racemic β-tryptophan ethyl ester, a mixture of butyl propionate (B1217596) (PrCO₂Bu) and diisopropyl ether (DIPE) has been shown to be an effective medium. researchgate.net Under these conditions, the reaction proceeds with excellent enantioselectivity, yielding both the (S)-enantiomer of the starting material and the (R)-N-acylated product with an enantiomeric excess (ee) of over 99%. researchgate.net

Interestingly, another commonly used lipase, Candida antarctica lipase B (CAL-B), was found to be non-enantioselective for the acylation of the β-amino nitrile precursor of β-tryptophan ethyl ester, highlighting the specificity of CAL-A for this particular transformation. researchgate.net

The following table summarizes the key findings from the chemoenzymatic resolution of racemic β-tryptophan ethyl ester, a structural analog of the target compound.

Interactive Data Table: Chemoenzymatic Resolution of Racemic β-Tryptophan Ethyl Ester

EnzymeSubstrateAcyl Donor/SolventSelectivityConversionProduct eeRemaining Substrate ee
Candida antarctica lipase A (CAL-A)Racemic β-tryptophan ethyl esterButyl propionate/Diisopropyl ether (1:1)High (R)-enantioselectivity~50%>99% ((R)-N-acyl-β-tryptophan ethyl ester)>99% ((S)-β-tryptophan ethyl ester)

This chemoenzymatic methodology provides an efficient route to access both enantiomers of β-tryptophan ethyl ester in high optical purity. The principles of this approach, particularly the use of lipases like CAL-A for kinetic resolution via N-acylation, are broadly applicable and represent a key strategy for the synthesis of other chiral amino acid esters, including this compound and its derivatives.

Chemical Reactivity and Derivatization Strategies of the Ethyl 2 Amino 3 1h Indol 3 Yl Propanoate Core

Transformations at the Amino and Carboxyl (Ester) Functionalities

The amino and ethyl ester groups of ethyl 2-amino-3-(1H-indol-3-yl)propanoate are readily susceptible to a variety of chemical transformations, making them key handles for synthetic modifications.

Amide Bond Formation and Peptide Coupling Applications

The primary amino group of this compound serves as a nucleophile in amide bond formation, a fundamental reaction in peptide synthesis. This reactivity allows for its incorporation into peptide chains. Standard solution-phase peptide synthesis protocols can be employed, where the amino group of tryptophan ethyl ester is coupled with the activated carboxyl group of an N-protected amino acid.

In a typical solution-phase synthesis, an N-protected amino acid (e.g., N-Boc-L-alanine) is activated in situ using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI). The activated species, often a mixed anhydride, then reacts with the amino group of glycine ethyl ester hydrochloride to form the dipeptide. chegg.com A similar strategy can be applied using L-tryptophan ethyl ester as the amino component. For instance, pseudopeptides have been synthesized from tryptophan units and pyridine, showcasing the utility of tryptophan derivatives in constructing novel peptide-like structures. nih.gov

The following table provides examples of dipeptides synthesized using tryptophan derivatives.

N-Protected Amino AcidCoupling AgentAmino Acid EsterDipeptide Product
N-Boc-L-alanineEDCIGlycine ethyl esterN-Boc-L-alanyl-glycine ethyl ester
N-Benzoyl-L-tryptophanNot SpecifiedD-phenylalanine methyl esterN-(N-Benzoyl-L-tryptophanyl)-D-phenylanlanine methyl ester researchgate.net

N-Alkylation and N-Acylation Reactions

The nucleophilicity of the primary amino group also allows for N-alkylation and N-acylation reactions. N-alkylation of unprotected α-amino acids can be challenging due to competing reactions and solubility issues. nih.gov However, methods for the direct N-alkylation of unprotected α-amino acids with alcohols have been developed, offering a sustainable approach. nih.gov While direct N-alkylation of the unprotected this compound is less commonly reported, reductive alkylation of α-amino methyl esters with aldehydes is a well-established method for preparing N-alkylated amino acid derivatives. sigmaaldrich.com For instance, L-tryptophan methyl ester can be condensed with an aromatic aldehyde to form an imine, which is then reduced with sodium borohydride to yield the N-substituted L-tryptophan methyl ester. A method for preparing N-substituted-L-tryptophan methyl ester involves the initial esterification of L-tryptophan, followed by condensation with an aromatic aldehyde and subsequent reduction.

N-acylation of the amino group is a more straightforward transformation. For example, N-acetyl-L-tryptophan ethyl ester is a commercially available derivative. researchgate.net Enzymatic N-acylation has also been explored, with lipases such as Candida antarctica lipase (B570770) A (CAL-A) showing high enantioselectivity in the N-acylation of β-tryptophan ethyl ester. researchgate.net

The following table summarizes examples of N-alkylation and N-acylation of tryptophan esters.

Reaction TypeReactantReagentsProductReference
N-AlkylationL-Tryptophan methyl esterAromatic aldehyde, NaBH₄N-substituted-L-tryptophan methyl esterCN102050777A
N-Acylationβ-Tryptophan ethyl esterAcyl donor, Candida antarctica lipase AN-acylated-β-tryptophan ethyl ester researchgate.net

Ester Hydrolysis and Transesterification Reactions

The ethyl ester functionality of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, L-tryptophan. The rate of spontaneous hydrolysis of tryptophan ethyl ester has been studied across a wide pH range (4.6-10.3). This study revealed that the rate constant is nearly independent of pH in the range of 4.6-7.0. The second-order rate constants for the alkaline hydrolysis of the non-protonated and protonated forms of the ester have been determined to be 1.1 and 79 M⁻¹s⁻¹, respectively.

Transesterification, the conversion of one ester to another, is another important reaction of the ester group. This reaction can be catalyzed by either acids or bases. For example, the transesterification of β-keto esters with various alcohols, including benzyl alcohol, has been achieved using silica-supported boric acid as a catalyst under solvent-free conditions. researchgate.net While specific studies on the transesterification of this compound are not extensively detailed in the provided search results, the general principles of acid- and base-catalyzed transesterification are applicable. researchgate.net For instance, transesterification of soybean oil with methanol can be achieved at high temperatures using manganese carbonate as a catalyst. wikipedia.org

Reactions Involving the Indole (B1671886) Nucleus

The indole ring of this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack and a suitable partner in metal-catalyzed coupling reactions.

Electrophilic Aromatic Substitution Reactions on the Indole Ring

The indole nucleus readily undergoes electrophilic aromatic substitution, with the C3 position being the most nucleophilic. However, since the C3 position in this compound is substituted, electrophilic attack is directed to other positions of the indole ring, primarily the C2, C4, C5, C6, and C7 positions. The specific position of substitution can be influenced by the reaction conditions and the nature of the electrophile.

Nitration of indoles with electron-withdrawing groups at the C3 position, such as an acetyl or nitrile group, with concentrated nitric acid predominantly yields the 6-nitro derivative, with a smaller amount of the 4-nitro product. nih.gov Nitration of indole itself can be achieved with non-acidic reagents like benzoyl nitrate or ethyl nitrate to avoid polymerization. masterorganicchemistry.com

Friedel-Crafts acylation is another important electrophilic aromatic substitution reaction. nih.govnih.gov This reaction typically involves the use of an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. nih.gov While direct Friedel-Crafts acylation on the unprotected indole ring of tryptophan derivatives can be complex, biocatalytic Friedel-Crafts reactions have been explored. york.ac.uk

The following table provides examples of electrophilic aromatic substitution reactions on indole derivatives.

Reaction TypeSubstrateReagentsMajor Product(s)Reference
Nitration3-AcetylindoleConc. HNO₃3-Acetyl-6-nitroindole, 3-Acetyl-4-nitroindole nih.gov
NitrationIndoleBenzoyl nitrate3-Nitroindole masterorganicchemistry.com
Friedel-Crafts AcylationAromatic RingAcyl halide, Lewis AcidAcylated Aromatic Ring nih.gov

Metal-Catalyzed Coupling and Arylation Reactions (e.g., C2-selective arylation)

The indole nucleus of tryptophan derivatives is an excellent substrate for metal-catalyzed cross-coupling reactions, particularly for the formation of carbon-carbon bonds at the C2 position. Palladium and copper are common catalysts for these transformations.

Palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of both protected and unprotected tryptophan derivatives using aryl iodides. nih.gov A regioselective Pd-mediated C-H bond arylation of tryptophans has also been achieved using stable aryldiazonium salts, proceeding under mild conditions at room temperature. researchgate.net

Copper-catalyzed reactions have also been developed for the arylation of tryptophan derivatives. A copper-catalyzed diastereoselective arylation of tryptophan derivatives has been reported to provide aryl pyrroloindoline products. acs.org Furthermore, a copper-promoted N-arylation of the indole side chain of tryptophan has been achieved using triarylbismuthines as the arylating agent. researchgate.net A photoredox-mediated C(2)-arylation of indoles and tryptophan has also been developed using aryldiazonium salts under metal-free conditions.

The following table summarizes examples of metal-catalyzed C2-arylation of tryptophan derivatives.

Catalyst SystemArylating AgentSubstrateProductReference
Pd(OAc)₂Aryl iodidesTryptophan derivativesC2-Arylated tryptophan derivatives nih.gov
Pd(OAc)₂Aryldiazonium saltsProtected tryptophanC2-Arylated tryptophan derivatives researchgate.net
(CuOTf)₂•PhMeDiphenyliodonium hexafluorophosphatecyclo-(Trp-Phe)Aryl pyrroloindoline acs.org
Cu(OAc)₂TriarylbismuthinesN-protected tryptophan methyl estersN-Arylated tryptophan derivatives researchgate.net
Eosin Y (photocatalyst)Aryldiazonium saltsN-Boc-indoleC2-Arylated indole

Cyclization and Heterocycle Formation (e.g., dioxopiperazines)

The bifunctional nature of this compound, possessing both a primary amine and an ester group, makes it a valuable precursor for the synthesis of various heterocyclic structures. One of the most prominent cyclization reactions it undergoes is the formation of 2,5-dioxopiperazines (DKPs), also known as cyclic dipeptides. These scaffolds are prevalent in a wide array of natural products exhibiting significant biological activities.

The synthesis of dioxopiperazines containing a tryptophan residue can be achieved through several routes. A common strategy involves the initial coupling of N-protected tryptophan with another amino acid ester, followed by deprotection and subsequent intramolecular cyclization. For instance, the synthesis of cyclo(L-tryptophyl-L-proline) involves the coupling of BOC-protected tryptophan with proline ethyl ester using dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the dipeptide. The BOC protecting group is then removed with trifluoroacetic acid (TFA), and the resulting dipeptide ester is induced to cyclize, often by heating in a suitable solvent like ethylene glycol with a mild base such as potassium carbonate.

Alternatively, direct cyclization of dipeptide esters can be accomplished under thermal conditions. Heating a dipeptide ester, such as the one formed from two tryptophan units or tryptophan and another amino acid, in a high-boiling solvent like toluene or phenol can facilitate the intramolecular aminolysis of the ester, leading to the formation of the dioxopiperazine ring. google.com Acid-catalyzed cyclization is also a viable method, even for dipeptides with acid-labile side chains like tryptophan. google.com

A more direct approach involves the microwave-assisted hydrazinolysis of an ester precursor with hydrazine hydrate to form a rigid diketopiperazine ring. This method has been utilized in the synthesis of novel tryptophan derivatives containing the 2,5-diketopiperazine scaffold. nih.gov These synthetic strategies underscore the utility of this compound as a key building block for generating complex heterocyclic systems.

PrecursorReagents and ConditionsProductReference
BOC-L-Tryptophan and L-Proline ethyl ester1. DCC, HOBt, TEA 2. TFA 3. Ethylene glycol, K2CO3, 180°Ccyclo(L-Tryptophyl-L-proline) researchgate.net
Dipeptide estersHeating in toluene or phenolDioxopiperazine google.com
Tryptophan derivativeHydrazine hydrate, Microwave irradiation2,5-Diketopiperazine derivative nih.gov

Prenylation and Functionalization of the Indole Moiety

The indole nucleus of this compound is susceptible to electrophilic substitution, allowing for a variety of functionalization strategies. Among these, prenylation—the attachment of a dimethylallyl group—is a significant modification that often imparts or enhances biological activity in natural products.

Chemical prenylation of the indole ring can be challenging due to issues with regioselectivity, often yielding a mixture of products substituted at different positions of the indole nucleus. However, enzymatic methods have emerged as powerful tools for achieving highly regioselective prenylation of tryptophan and its derivatives. chemistryviews.org Prenyltransferase enzymes, such as 4-dimethylallyltryptophan synthase (4-DMATS), catalyze the C-C bond formation between the indole ring and dimethylallyl pyrophosphate (DMAPP). nih.gov These biocatalytic approaches can direct the prenyl group to specific positions, such as C4, C5, C6, or C7, with high fidelity, often without the need for protecting groups that are essential in traditional chemical synthesis. chemistryviews.orgmdpi.comnih.gov

For example, a variety of 4-DMATS enzymes have been used to regioselectively prenylate tryptophan derivatives at the C4 position with high conversion rates. chemistryviews.orgnih.gov Similarly, the enzyme 7-DMATS has been employed to specifically install a prenyl group at the C7 position of tryptophan-containing cyclic dipeptides. mdpi.comnih.gov These enzymatic transformations have been successfully demonstrated on a preparative scale, highlighting their potential for the efficient synthesis of complex prenylated indole alkaloids. chemistryviews.orgnih.gov

Beyond direct prenylation of the tryptophan core, functionalization can also occur on more complex structures derived from it. For instance, treatment of a tryptophan-derived diketopiperazine with prenyl bromide can lead to reverse prenylation at the α-carbon, proceeding through a proposed thio-Claisen rearrangement in certain substrates. nih.gov

EnzymeSubstratePrenyl DonorPosition of PrenylationReference
4-Dimethylallyltryptophan synthase (4-DMATS)Tryptophan derivativesDMAPPC4 chemistryviews.orgnih.gov
7-Dimethylallyl tryptophan synthase (7-DMATS)Tryptophan-containing cyclic dipeptidesDMAPPC7 mdpi.comnih.gov
KgpFTryptophan derivativeDimethylallyl moietyC3 (with cyclization) rsc.org

Stereoselective Transformations and Chiral Pool Applications

This compound, being derived from the naturally occurring L-tryptophan, is an inherently chiral molecule. This chirality makes it a valuable component of the "chiral pool," which comprises readily available, enantiomerically pure compounds used as starting materials for the synthesis of complex chiral targets. baranlab.orguh.edu The stereocenter at the α-carbon can be used to control the stereochemistry of subsequent reactions, either as a chiral building block that is incorporated into the final product or as a chiral auxiliary that is later removed.

The utility of this compound as a chiral precursor is evident in its role as a building block for peptide synthesis and as a substrate in various enzymatic reactions. chemimpex.com Its defined stereochemistry is crucial for the synthesis of peptides with specific three-dimensional structures and biological functions.

Furthermore, the chiral center influences stereoselective transformations on the molecule itself. Chemoenzymatic methods have been developed for the preparation of enantiomers of related compounds like β-tryptophan ethyl ester. In these processes, enzymes such as Candida antarctica lipase A (CAL-A) exhibit high enantioselectivity in the N-acylation of racemic intermediates, allowing for the kinetic resolution of the enantiomers. researchgate.netresearchgate.net This demonstrates how the inherent chirality of the tryptophan scaffold can be leveraged to produce other valuable, enantiomerically pure molecules.

The stereoselectivity of interactions involving tryptophan enantiomers has also been studied in biological contexts, such as within phospholipid membranes, highlighting the importance of chirality in molecular recognition and reactivity. nih.gov In the synthesis of complex natural products, such as tryprostatin A and B, asymmetric synthesis strategies are employed to create tryptophan derivatives with the correct stereochemistry, further underscoring the importance of stereocontrol in molecules derived from this amino acid. semanticscholar.org

TransformationEnzyme/MethodSubstrateOutcomeReference
Kinetic ResolutionCandida antarctica lipase A (CAL-A)Racemic 3-amino-4-(3-indolyl)butanenitrileEnantioselective N-acylation researchgate.netresearchgate.net
Asymmetric SynthesisPhase-Transfer CatalysisGlycine iminesSynthesis of chiral tryptophan derivatives semanticscholar.org
Peptide SynthesisStandard coupling methodsL-Tryptophan ethyl esterChiral peptide chains chemimpex.com

Theoretical and Computational Investigations of Ethyl 2 Amino 3 1h Indol 3 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of Ethyl 2-amino-3-(1H-indol-3-yl)propanoate. The core of this molecule is the tryptophan structure, whose electronic behavior has been a subject of extensive theoretical study. nih.govresearchgate.net

DFT calculations allow for the determination of fundamental electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These calculations reveal that the indole (B1671886) ring is the primary site for electronic activity, acting as the chromophore responsible for its characteristic UV absorption and fluorescence. nih.gov The reactivity of the molecule, including the susceptibility of different sites to electrophilic or nucleophilic attack, can be predicted from these electronic structure calculations.

DFT has also been applied to elucidate reaction mechanisms involving the tryptophan moiety. For instance, in biological contexts, tryptophan can participate in electron transfer (ET) processes. nih.govresearchgate.net Theoretical studies on myoglobin (B1173299) have used DFT and time-dependent DFT (TD-DFT) to calculate the rates of electron and excitation energy transfer from tryptophan residues to a heme group. nih.govresearchgate.net These studies show that the efficiency of ET is highly dependent on the distance and the specific pathway between the tryptophan donor and the heme acceptor. nih.gov Such calculations can predict the electron coupling matrix elements, which are critical parameters in Marcus theory for ET rates. nih.govresearchgate.net

A plausible reaction mechanism for the synthesis of related indole derivatives can be proposed based on established chemical principles, involving steps like nucleophilic substitution and Michael addition. nih.gov Quantum chemical calculations could be employed to model the transition states and intermediates of such a reaction, providing theoretical validation for the proposed pathway and quantifying the activation energies for each step.

Table 1: Predicted Electron Transfer Properties for Tryptophan in Myoglobin This table presents data for the tryptophan core, which is central to the properties of this compound.

Conformational Analysis and Molecular Dynamics Simulations

The structure of this compound is not static; it possesses significant conformational flexibility due to the rotatable bonds in its side chain. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. Quantum chemical calculations have predicted the existence of multiple stable conformers for the parent amino acid, tryptophan, in the gas phase. researchgate.netcyberleninka.ru These conformers differ primarily in the torsion angles of the backbone and the orientation of the amino and carboxyl groups relative to the indole ring. cyberleninka.ru

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational landscape in different environments, such as in solution. mdpi.com MD simulations model the movements of atoms by solving Newton's equations of motion, taking into account a force field that describes the interactions between atoms. mdpi.com

For tryptophan and its derivatives, MD simulations have been used to:

Explore Conformational Substates: Simulations can reveal the transitions between different conformers and the timescale of these changes.

Analyze Environmental Effects: The presence of solvent molecules (e.g., water) or its incorporation into larger systems like proteins dramatically influences conformational preferences. mdpi.comnih.gov

Investigate Mechanistic Processes: MD simulations have been employed to study the conformational dynamics of enzymes that process tryptophan, providing insights into how the substrate binds and is oriented for a reaction, such as regioselective halogenation. nih.gov For example, simulations of tryptophan halogenase enzymes show how specific amino acid residues in the active site are crucial for positioning the substrate correctly for the chlorination reaction. nih.gov

These simulations are critical for understanding how the molecule's shape and flexibility relate to its function and interactions. mdpi.com

Prediction of Spectroscopic Properties

Theoretical methods can predict the spectroscopic properties of this compound, which are dominated by its indole chromophore. The most important of these are its UV-Visible absorption and fluorescence spectra. Time-dependent density functional theory (TD-DFT) is a widely used method for this purpose. functmaterials.org.uaresearchgate.netresearchgate.net

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and emission by calculating the energy difference between the ground state (S₀) and the first excited state (S₁). researchgate.net For tryptophan in an aqueous solution, the experimental absorption maximum is around 280 nm, and the fluorescence emission maximum is near 360 nm. nih.gov TD-DFT calculations can reproduce these values and help assign the electronic transitions involved, which are typically π → π* transitions localized on the indole ring. researchgate.net

Furthermore, TD-DFT can be used to understand how substitutions on the indole ring or changes in the solvent environment affect the spectroscopic properties. For example, the introduction of electron-donating or electron-withdrawing groups can cause a red-shift (to longer wavelengths) or blue-shift (to shorter wavelengths) in the absorption and fluorescence spectra. functmaterials.org.ua Theoretical studies on flavone (B191248) derivatives have shown that introducing groups like –NH₂ can significantly alter fluorescence features, a principle that also applies to the indole system. researchgate.net This predictive power is valuable for designing novel fluorescent probes based on the tryptophan scaffold. functmaterials.org.ua

Table 2: Experimental Spectroscopic Data for Aqueous Tryptophan This data provides a benchmark for the theoretical prediction of spectroscopic properties for this compound.

Spectroscopic Property Wavelength Range (nm) Maximum (λmax) (nm) Reference
UV Absorption 245–310 ~280 nih.gov
Fluorescence Emission 300–500 ~360 nih.gov

Molecular Modeling and Docking Studies

Beyond predicting static properties, molecular modeling and docking are used to simulate the interaction of this compound with other molecules, providing in silico mechanistic insights. While docking is frequently used in drug design, its application here is focused on understanding the fundamental molecular recognition and reaction mechanisms.

Molecular docking simulations can predict the preferred binding orientation of the molecule within an enzyme's active site. This is crucial for understanding enzyme-catalyzed reactions. For instance, MD simulations and modeling of tryptophan halogenases revealed that the regioselectivity (i.e., whether the 5th or 7th position on the indole ring is halogenated) is a direct consequence of how the tryptophan substrate is oriented within the binding pocket. nih.gov These models identified key residues, such as a glutamate, that position the substrate and the chlorinating agent for the reaction to occur. nih.gov

Similarly, modeling studies have provided mechanistic insights into the electron transfer from tryptophan to the heme group in myoglobin. nih.govresearchgate.net These studies construct a model of the donor (tryptophan), the acceptor (heme), and the key intervening amino acid residues to calculate the electronic coupling between them. nih.gov The results demonstrate that even small changes in the molecular structure and the relative orientation of the interacting partners can have a large impact on reaction rates. researchgate.net These in silico investigations are essential for interpreting experimental data and formulating hypotheses about complex biochemical processes at the molecular level. nih.gov

Biochemical Research Applications of Ethyl 2 Amino 3 1h Indol 3 Yl Propanoate Excluding Clinical, Safety, and Dosage

Role as a Precursor and Building Block in Biosynthetic Pathways and Complex Molecular Syntheses

L-tryptophan and its derivatives, including the ethyl ester, are fundamental precursors in the biosynthesis of a vast array of biologically active molecules, most notably indole (B1671886) alkaloids. wikipedia.orgyoutube.com The amino acid tryptophan is the biochemical starting point for these complex natural products. wikipedia.org In many biosynthetic pathways, the initial step involves the decarboxylation of tryptophan to form tryptamine. youtube.com

In the realm of synthetic organic chemistry, L-tryptophan ethyl ester serves as a versatile building block for constructing complex molecular architectures. For instance, it has been utilized in the synthesis of novel indole alkaloid analogues. nih.gov One notable example is the synthesis of compounds featuring a 1,2,4,5,10b,10c-hexahydropyrrolo[1',2',3':1,9a,9]imidazo[1,2-a]indole skeleton, achieved through domino cyclative reactions of tryptophan-derived α-amino nitriles. nih.gov

Furthermore, derivatives of L-tryptophan ethyl ester, such as 4-bromo tryptophan methyl ester, have been employed as starting materials in the total synthesis of indole-tetramic acid alkaloids like griseofamine B and its stereoisomers. encyclopedia.pub The ester functionality can be a crucial handle for synthetic manipulations, allowing for protection and subsequent modification during multi-step syntheses.

The significance of tryptophan derivatives extends to the production of indolic compounds in fermented beverages like wine. researchgate.net Yeasts can metabolize L-tryptophan, leading to the formation of various derivatives, including tryptophan ethyl ester. researchgate.netnih.gov The concentration of L-tryptophan is a key factor influencing the production of these compounds during fermentation. researchgate.net

Enzymatic Substrate and Inhibitor Studies (In Vitro)

The ester linkage in L-tryptophan ethyl ester makes it a suitable substrate for studying the activity of various hydrolytic enzymes. Its structural similarity to tryptophan also allows it to interact with enzymes involved in tryptophan metabolism.

Investigations with Esterases and Proteases

L-tryptophan ethyl ester and its N-acetylated form are classic substrates for in vitro studies of proteases, particularly α-chymotrypsin. nih.govacs.org The hydrolysis of the ester bond by these enzymes can be monitored to determine kinetic parameters and elucidate reaction mechanisms. nih.govresearchgate.net

Kinetic studies on the α-chymotrypsin-catalyzed hydrolysis of N-acetyl-L-tryptophan ethyl ester have provided evidence for the formation of an acyl-enzyme intermediate, a key step in the catalytic mechanism of serine proteases. nih.govlibretexts.org Research has demonstrated that during the hydrolysis of N-acylamino acid esters by proteases, the bond cleaved is the acyl-carbon-ethereal oxygen bond. researchgate.net

The pH dependence of the spontaneous hydrolysis of tryptophan ethyl ester has also been investigated to understand the non-enzymatic breakdown of the compound, which is crucial for interpreting enzymatic assay data accurately. nih.gov

Table 1: Enzymes Studied with L-Tryptophan Ethyl Ester as a Substrate
EnzymeType of StudyKey FindingsReferences
α-ChymotrypsinKinetic analysis of hydrolysisProvided evidence for an acyl-enzyme intermediate. nih.govlibretexts.org
TrypsinComparative kinetic studiesUsed to compare the hydrolytic activity with other proteases. acs.org
SubtilisinHydrolysis studiesInvestigated the cleavage of the ester bond. researchgate.net
PapainHydrolysis studiesExamined the enzymatic breakdown of the ester. researchgate.net

Studies of Tryptophan Synthase and Related Enzymes

Tryptophan synthase is a key enzyme in the biosynthesis of tryptophan, catalyzing the reaction between indole and serine. wikipedia.org While the natural substrates are indole-3-glycerol phosphate (B84403) and serine, the enzyme can also utilize indole analogues. wikipedia.orgnih.gov Studies have explored the substrate specificity of tryptophan synthase and its β-subunit (TrpB). nih.govcaltech.edu Engineered variants of TrpB have been developed to synthesize noncanonical amino acids, demonstrating the enzyme's versatility. nih.govcaltech.edu Although direct studies using L-tryptophan ethyl ester as a primary substrate for the forward reaction of tryptophan synthase are not prominent, the broader context of substrate mimicry and enzyme engineering is relevant. The enzyme's ability to catalyze β-substitution reactions makes it a target for creating novel tryptophan derivatives. nih.gov

Mechanistic Studies of Interactions with Metabolic Enzymes (e.g., IDO1, Tph, transaminases)

Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism, the oxidation of L-tryptophan. wikipedia.orgnih.govtocris.com These enzymes play a crucial role in regulating tryptophan levels and have been implicated in various physiological and pathological processes. nih.govnih.gov

L-tryptophan ethyl ester, as a close structural analogue of L-tryptophan, can be used in studies to probe the active site and mechanism of these enzymes. While not a natural substrate, its interaction can provide insights into substrate binding and inhibition. The development of inhibitors for IDO1 and TDO is an active area of research, and tryptophan derivatives are often used as starting points for inhibitor design.

Application as a Fluorescent Probe for Biological Systems (In Vitro)

The intrinsic fluorescence of the indole ring of tryptophan is sensitive to its local environment, making it a natural fluorescent probe. Derivatives of tryptophan, including its ethyl ester, are utilized in the design and synthesis of more sophisticated fluorescent probes for studying biological systems.

Design and Synthesis of Tryptophan-Based Fluorophores

L-tryptophan ethyl ester and its methyl ester counterpart serve as starting materials for the synthesis of novel fluorescent probes. rsc.org For example, a modular synthetic strategy has been developed for creating intrinsically fluorescent unnatural α-amino acids through the C-2 oxidation and alkenylation of a tryptophan-derived tetrahydro-β-carboline, which itself can be synthesized from L-tryptophan methyl ester. rsc.org

This approach has led to the creation of novel tryptophan-coumarin hybrids that exhibit strong environmental sensitivity and are suitable for two-photon excitation, making them valuable tools for biological imaging applications. rsc.org The synthesis of coumarin-tryptophan-ester (CTE) has been reported as a fluorescent probe for detecting metal ions. scnu.edu.cn

Furthermore, various tryptophan-based fluorophores have been synthesized and their photophysical properties characterized to serve as probes for studying protein conformational changes. nih.gov These synthetic analogues often exhibit shifted excitation and emission wavelengths compared to natural tryptophan, allowing for more specific and sensitive detection in complex biological environments. nih.gov

Table 2: Examples of Fluorescent Probes Synthesized from Tryptophan Esters
Probe TypeSynthetic PrecursorKey FeatureApplicationReferences
Tryptophan-Coumarin HybridL-Tryptophan Methyl EsterEnvironmentally sensitive fluorescence, two-photon excitationBiological imaging, analyzing lipid-rich environments rsc.org
Coumarin-Tryptophan-Ester (CTE)TryptophanFluorescence quenching upon metal ion bindingDetection of heavy metal ions scnu.edu.cn
C-2 Alkenyl TryptophansL-Tryptophan Methyl EsterModular synthesis for diverse fluorophoresProbing protein structure and function rsc.org

Structure-Activity Relationship (SAR) Studies in Model Systems (In Vitro/In Silico), focusing on molecular interaction mechanisms

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule, such as Ethyl 2-amino-3-(1H-indol-3-yl)propanoate, relates to its biological activity. These studies are crucial for designing new molecules with enhanced or specific functions. In the context of this compound, SAR studies often focus on its interactions with proteins, particularly receptors and enzymes.

The indole ring of tryptophan and its derivatives is a key structural feature that governs many of its biological interactions. researchgate.net It can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking with other aromatic residues, and hydrogen bonding via the indole nitrogen. The ethyl ester group in this compound modifies the parent amino acid's polarity and size, which can influence its binding affinity and specificity for different protein targets.

In vitro studies can quantify the binding affinity of a series of related compounds to a target protein, allowing for the elucidation of which structural modifications lead to improved interaction. For example, studies on the binding of L-tryptophan and its derivatives to human serum albumin have been conducted to understand the nature of these interactions. researchgate.net

In silico methods, such as molecular docking and molecular dynamics simulations, provide a powerful approach to visualize and analyze the molecular interactions between a ligand and its target protein at an atomic level. These computational techniques can predict the binding pose of this compound within a protein's binding site and identify the key amino acid residues involved in the interaction. For instance, molecular docking studies of various indole derivatives have been used to understand their binding mechanisms with different receptors and enzymes. nih.gov

A hypothetical molecular docking study of this compound with a serotonin (B10506) receptor could reveal the following types of interactions, which are critical for understanding its SAR:

Table 2: Potential Molecular Interactions of this compound in a Serotonin Receptor Binding Site (Hypothetical)

Interacting Moiety of Compound Type of Interaction Interacting Amino Acid Residue (Example)
Indole Ring π-π Stacking Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp)
Indole NH group Hydrogen Bond (Donor) Aspartate (Asp), Glutamate (Glu)
Amino Group (-NH2) Hydrogen Bond (Donor/Acceptor), Ionic Interaction Aspartate (Asp), Glutamate (Glu)
Ester Carbonyl Group (C=O) Hydrogen Bond (Acceptor) Serine (Ser), Threonine (Thr), Asparagine (Asn)
Ethyl Group Hydrophobic Interaction Leucine (Leu), Isoleucine (Ile), Valine (Val)

This table is a generalized representation of potential interactions based on the chemical structure of the compound and common protein binding site characteristics.

By systematically modifying the structure of this compound (e.g., changing the ester group, substituting on the indole ring) and evaluating the effect of these changes on binding affinity through in vitro assays and in silico modeling, researchers can build a comprehensive SAR model. This model is invaluable for the rational design of new molecules with tailored properties for specific biochemical research applications.

Future Research Directions and Emerging Opportunities in Ethyl 2 Amino 3 1h Indol 3 Yl Propanoate Research

Development of Novel and Sustainable Synthetic Methodologies

The classical synthesis of Ethyl 2-amino-3-(1H-indol-3-yl)propanoate typically involves Fischer esterification of L-tryptophan. However, future efforts are geared towards greener and more efficient alternatives. Research is increasingly focused on the development of catalytic systems that minimize waste, reduce energy consumption, and utilize environmentally friendly solvents.

Table 1: Emerging Sustainable Synthetic Strategies

Strategy Key Features Potential Advantages
Nanocatalysis Use of heterogeneous nanocatalysts (e.g., NiO). researchgate.net High efficiency, recyclability of catalyst, can be used in aqueous media. researchgate.net
Multi-component Reactions Combining multiple reactants in a single step to form a complex product. researchgate.net Increased efficiency, reduced waste, time and energy savings.
Green Solvents Replacement of traditional organic solvents with water or other benign alternatives. researchgate.net Reduced environmental impact, improved safety profile.

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reaction rates. researchgate.net | Faster reaction times, often higher yields, enhanced energy efficiency. |

Exploration of Undiscovered Reactivity Patterns

While the reactivity of the amino and carboxyl groups of this compound is well-documented, there remains significant potential for discovering novel reactivity patterns, particularly concerning the indole (B1671886) nucleus. The indole ring system is electron-rich and can participate in a variety of transformations.

Future research will likely delve into more complex catalytic cycles that can selectively functionalize the indole ring at various positions without requiring protecting groups. This includes exploring transition-metal-catalyzed cross-coupling reactions, C-H activation, and cycloaddition reactions to build intricate molecular scaffolds. Investigations into the reactivity of derivatives, such as those formed through Knoevenagel condensation followed by Michael addition, open pathways to novel heterocyclic systems. researchgate.net Furthermore, the synthesis of new amide derivatives by coupling the amine group with various carboxylic acids demonstrates the compound's utility as a building block for creating molecules with diverse properties. mdpi.commdpi.com The introduction of different functional groups onto the indole molecule can generate a series of bioactive derivatives, a field ripe for further exploration. nih.gov

Advanced Characterization Techniques for Dynamic Processes

A comprehensive understanding of this compound requires advanced characterization techniques that can probe its structure and behavior in real-time. While standard techniques like NMR, HPLC, and mass spectrometry provide essential structural information, they often fall short in capturing the dynamics of reactions and conformational changes. mdpi.combldpharm.combldpharm.com

Future research will benefit from the application of in-situ spectroscopic methods, such as reaction monitoring with IR or Raman spectroscopy, to follow the progress of a reaction as it happens. This provides invaluable kinetic and mechanistic data. Advanced NMR techniques, like 2D correlation spectroscopy (COSY, HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate the three-dimensional structure and conformational dynamics in solution. For solid-state analysis, X-ray crystallography provides precise bond lengths and angles, offering a static picture of the molecule that complements dynamic solution-state studies. researchgate.net The use of techniques like cryo-electron microscopy could also emerge as a powerful tool for visualizing complexes of this molecule with larger biological targets. jddhs.com

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental validation is revolutionizing chemical research. jddhs.comnih.gov For this compound, this integrated approach can provide unprecedented insight into reaction mechanisms, predict reactivity, and guide the design of new derivatives with desired properties.

Computational tools like Density Functional Theory (DFT) can be used to model reaction pathways, calculate transition state energies, and explain observed selectivity. Molecular dynamics (MD) simulations can predict the conformational preferences of the molecule and its interactions with solvents or biological receptors. jddhs.com For instance, molecular docking studies are already being used to predict the binding affinity of related indole derivatives to protein targets, which can guide the synthesis of new potential therapeutic agents. mdpi.com This predictive power significantly accelerates the discovery process by prioritizing the most promising candidates for experimental synthesis and testing. nih.gov The iterative cycle of computational prediction followed by experimental verification is a powerful strategy for tackling complex chemical challenges. nih.gov

Table 2: Computational Tools in this compound Research

Computational Technique Application Research Goal
Molecular Docking Predicts the preferred orientation and binding affinity of the molecule to a target protein. mdpi.com Lead identification and optimization in drug discovery. jddhs.com
Molecular Dynamics (MD) Simulates the movement of atoms and molecules over time. jddhs.com Understanding conformational flexibility and intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Relates chemical structure to biological activity. jddhs.com Predicting the activity of new derivatives before synthesis.

| Density Functional Theory (DFT) | Calculates the electronic structure of molecules. | Elucidating reaction mechanisms and predicting reactivity. |

Expanded Utility in Chemical Biology as Probes and Precursors for Complex Architectures

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology. nih.gov this compound is an ideal starting point for the synthesis of sophisticated molecular tools to probe biological systems. Its three key functional handles—the amine, the ester, and the indole ring—allow for selective modification and conjugation.

Future applications will see this compound used as a precursor for creating fluorescent probes, photoaffinity labels, and biotinylated derivatives to identify and study protein targets. By attaching it to other pharmacologically active molecules, researchers can create hybrid compounds with potentially novel or enhanced biological activities. mdpi.commdpi.com For example, derivatives of indole-3-propionic acid have been investigated as potential multi-target therapeutic agents. mdpi.com The compound serves as a versatile building block for the synthesis of more complex natural products and their analogs, contributing to the development of new therapeutic leads. The inherent biological relevance of the tryptophan structure makes its derivatives particularly interesting for probing metabolic pathways and cellular processes.

Q & A

Q. What are the recommended handling precautions for Ethyl 2-amino-3-(1H-indol-3-yl)propanoate in laboratory settings?

Methodological Answer:

  • Respiratory Protection: Use NIOSH/CEN-certified respirators (e.g., P95 for low exposure, OV/AG/P99 for higher concentrations) to mitigate inhalation risks .
  • Skin/Eye Protection: Wear chemical-resistant gloves and goggles due to potential skin irritation (H315) and eye irritation (H319) .
  • Environmental Control: Avoid drainage contamination; use fume hoods for volatile byproducts .
  • First Aid: Immediate decontamination with water for skin/eye contact and medical consultation for ingestion .

Q. What synthetic routes are available for this compound and its derivatives?

Methodological Answer:

  • Esterification of Tryptophan: React L-tryptophan with ethanol under acidic conditions to form the ethyl ester, followed by HCl salt precipitation .
  • Pictet–Spengler Reaction: Utilize L-tryptophan ethyl ester derivatives with aldehydes in trifluoroacetic acid (TFA) to synthesize tetrahydro-β-carbolines, preserving stereochemistry .
  • Solid-Phase Synthesis: Employ resin-bound intermediates for peptide coupling, as demonstrated in asymmetric indole alkaloid synthesis .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Confirm indole protons (δ 6.8–7.7 ppm) and ester carbonyl (δ 170–175 ppm) .
    • HRMS: Validate molecular weight (e.g., C13_{13}H17_{17}ClN2_2O2_2: calc. 268.74) .
  • Chromatography: Use HPLC with C18 columns (MeCN/H2_2O + 0.1% TFA) for purity assessment (>98%) .
  • Polarimetry: Measure specific rotation ([α]D_D) to confirm enantiomeric purity (e.g., [α]D_D = +10° for L-form) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer:

  • X-ray Crystallography: Resolve ambiguous NMR signals (e.g., indole ring proton overlaps) by determining crystal structures .
  • Dynamic NMR (DNMR): Analyze temperature-dependent shifts to identify rotameric equilibria in ester or amide groups .
  • Computational Validation: Compare experimental 1^1H/13^{13}C NMR with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Q. What strategies optimize reaction yields in the synthesis of chiral this compound analogs?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., L-proline) to enhance enantioselectivity .
  • Solvent Optimization: Employ THF/MeOH mixtures for improved solubility of intermediates, reducing side-product formation .
  • Microwave Assistance: Accelerate coupling reactions (e.g., EDC/HOBt-mediated amidation) with microwave irradiation (50–80°C, 30 min) .

Q. How is this compound utilized in coordination chemistry studies?

Methodological Answer:

  • Ligand Design: The amino and indole groups act as chelating sites for metal ions (e.g., Ce3+^{3+}) in mixed-ligand complexes. Pre-purify the compound via recrystallization (EtOH/H2_2O) to remove trace metals .
  • Stoichiometric Control: Maintain a 1:2 metal-to-ligand ratio in DMSO to prevent precipitation .
  • Spectroscopic Monitoring: Track coordination via IR (N–H stretching shifts from 3385 to 3200 cm1^{-1}) and UV-vis (d-d transitions at 400–500 nm) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate nucleophilic attack trajectories at the ester carbonyl group to predict hydrolysis rates .
  • Docking Studies: Model interactions with biological targets (e.g., serotonin receptors) using AutoDock Vina to prioritize derivatives for synthesis .
  • Reactivity Descriptors: Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.